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Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(rac)-TBAJ-5307 is a racemic mixture of a potent diarylquinoline compound, with its

levorotatory enantiomer, TBAJ-5307, demonstrating significant promise as a broad-spectrum

inhibitor of non-tuberculous mycobacteria (NTM). This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

preclinical data associated with (rac)-TBAJ-5307 and its active enantiomer. The information

presented herein is intended to support further research and development of this compound as

a potential therapeutic agent for NTM infections.

Chemical Structure and Properties
(rac)-TBAJ-5307 is a complex diarylquinoline. The chemical structure and key properties are

summarized below.

Chemical Structure:

IUPAC Name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-1-(2,3-dimethoxypyridin-4-yl)-2-

(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)butan-2-ol (for the active enantiomer, TBAJ-

5307)[1]

Chemical Formula: C30H35BrN4O6[1]
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Molecular Weight: 627.54 g/mol [1]

A 2D representation of the chemical structure of the active enantiomer, TBAJ-5307, is provided

by commercial suppliers.

Physicochemical Properties:

Property Value Reference

Molecular Formula C30H35BrN4O6 [1]

Molecular Weight 627.54 g/mol [1]

Appearance Solid

Solubility 10 mM in DMSO

Storage

Solid Powder: -20°C for 12

months; 4°C for 6 months. In

Solvent: -80°C for 6 months;

-20°C for 6 months.

Mechanism of Action
TBAJ-5307 exerts its anti-mycobacterial effect by targeting the F1Fo-ATP synthase, a critical

enzyme for cellular energy production in mycobacteria. Specifically, it inhibits the Fo domain of

the ATP synthase, which is responsible for proton translocation. By binding to the c-ring of the

Fo domain, TBAJ-5307 prevents the rotation of the synthase, thereby halting ATP synthesis

and leading to a depletion of intracellular ATP. This ultimately results in bacterial cell death.
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Caption: Mechanism of action of TBAJ-5307.

In Vitro Efficacy
The racemic mixture and its enantiomers have been tested against a variety of NTM species.

The active levorotatory enantiomer, TBAJ-5307, demonstrates potent activity at nanomolar

concentrations.

Minimum Inhibitory Concentration (MIC50) Data:
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Mycobacterial
Species

Strain MIC50 (nM) Reference

Mycobacterium

abscessus subsp.

abscessus

Smooth variant 4.5 ± 0.9

Mycobacterium

abscessus subsp.

abscessus

Rough variant 6 ± 1.2

Mycobacterium avium 1.8 ± 0.2

Mycobacterium

abscessus
ATCC 19977 10

In Vivo Efficacy
The in vivo efficacy of TBAJ-5307 has been evaluated in a zebrafish model of Mycobacterium

abscessus infection.

Zebrafish Model of M. abscessus Infection:
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Parameter Result Reference

Toxicity

No signs of toxicity-induced

killing or developmental

abnormalities at tested

concentrations.

Survival Rate

80% survival in infected

embryos treated with 2500 nM

TBAJ-5307 compared to

untreated group.

Bacterial Burden

Significant reduction in

fluorescent pixel count at 3

and 5 days post-infection with

2500 nM TBAJ-5307.

Pathophysiology

Decrease in abscess formation

and cording in treated

zebrafish.

Experimental Protocols
Synthesis of (rac)-TBAJ-5307
The synthesis of (rac)-TBAJ-5307 and other diarylquinolines has been reported to be based

on methods developed by Sutherland et al. and Hotra et al. A general approach to the

synthesis of diarylquinolines is available in the scientific literature. Researchers should refer to

these publications for detailed synthetic procedures.

In Vitro Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of TBAJ-5307 against

NTM.

Prepare serial dilutions
of TBAJ-5307 in
96-well plates

Inoculate wells with
a standardized suspension

of mycobacteria

Incubate plates at
37°C for 3-5 days

Determine MIC as the
lowest concentration with

no visible growth
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Caption: Workflow for MIC determination.

Preparation of Drug Dilutions: Prepare serial twofold dilutions of TBAJ-5307 in cation-

adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

Inoculum Preparation: Grow mycobacterial cultures in an appropriate broth medium (e.g.,

Middlebrook 7H9) to the mid-log phase. Adjust the bacterial suspension to a McFarland

standard of 0.5 and then dilute to the final inoculum concentration.

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate

containing the drug dilutions.

Incubation: Incubate the plates at 37°C for 3 to 5 days.

MIC Determination: The MIC is defined as the lowest concentration of the drug that

completely inhibits visible growth of the mycobacteria.

Zebrafish Model of Mycobacterium abscessus Infection
The zebrafish embryo model is utilized to assess the in vivo efficacy and toxicity of TBAJ-5307.
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Inject zebrafish embryos
(30 hpf) via caudal vein with
fluorescent M. abscessus

Add TBAJ-5307 to the
water at 1-day post-infection

Monitor survival and bacterial
burden daily for 4-5 days

Analyze data:
- Survival curves

- Fluorescent pixel count
- Abscess formation
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Caption: Zebrafish infection model workflow.

Infection of Zebrafish Embryos: At 30 hours post-fertilization (hpf), zebrafish embryos are

injected into the caudal vein with a suspension of fluorescently labeled M. abscessus.

Drug Administration: At 1-day post-infection (dpi), the infected embryos are transferred to 24-

well plates, and TBAJ-5307 is added directly to the water. The drug-supplemented water is

changed daily.

Monitoring and Imaging: The embryos are monitored daily for survival. The bacterial burden

is quantified by measuring the total area of the fluorescent signal using microscopy.

Pathophysiological changes, such as abscess formation and cording, are also observed.
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Data Analysis: Survival curves are generated, and the bacterial burden (fluorescent pixel

count) is statistically analyzed between treated and untreated groups.

Conclusion
(rac)-TBAJ-5307, and specifically its active enantiomer TBAJ-5307, represents a highly potent

inhibitor of non-tuberculous mycobacteria with a well-defined mechanism of action targeting the

essential F1Fo-ATP synthase. The nanomolar in vitro activity and promising in vivo efficacy in

the zebrafish model, coupled with a lack of observed toxicity, underscore its potential as a lead

compound for the development of new therapeutics against NTM infections. Further

investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy

in other preclinical models, is warranted to advance this compound towards clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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